

Monolinuron: A Technical Guide to its Molecular Structure, Properties, and Analysis

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Compound of Interest

Compound Name: Monolinuron

Cat. No.: B160109

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Introduction

Monolinuron is a selective, systemic herbicide belonging to the phenylurea class of compounds.[1][2] It is primarily used for the pre- and post-emergence control of a wide range of broadleaf weeds and annual grasses in various agricultural crops.[2][3] This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, and analytical methodologies for **Monolinuron**, intended to support research, development, and analytical applications.

Molecular Structure and Chemical Formula

The chemical structure of **Monolinuron** is characterized by a urea backbone substituted with a 4-chlorophenyl group, a methoxy group, and a methyl group. Its systematic IUPAC name is 3-(4-chlorophenyl)-1-methoxy-1-methylurea.[3]

Molecular Formula: $C_9H_{11}ClN_2O_2$ [4][5][6]

Chemical Identifiers:

- CAS Registry Number: 1746-81-2[5][6]
- EC Number: 217-129-5

- InChI: 1S/C9H11ClN2O2/c1-12(14-2)9(13)11-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13)[5][7]
- InChIKey: LKJPSUCKSLORMF-UHFFFAOYSA-N[5][7]
- SMILES: CN(OC)C(=O)NC1=CC=C(Cl)C=C1[5]

The molecular structure of **Monolinuron** is visualized in the following diagram:

Caption: 2D chemical structure of **Monolinuron**.

Physicochemical Properties

A summary of the key physicochemical properties of **Monolinuron** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Weight	214.65 g/mol	[4][6]
Appearance	White to off-white solid	[4]
Melting Point	80 - 83 °C	[2][4]
Water Solubility	735 mg/L at 20 °C	[2][8]
LogP (Octanol-Water Partition Coefficient)	2.2	

Spectroscopic Data

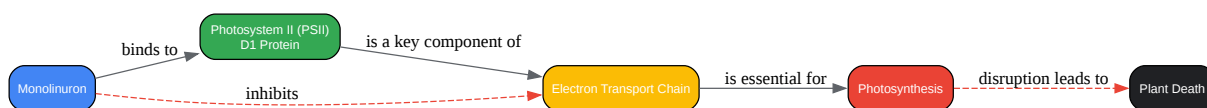
While detailed spectra are beyond the scope of this guide, the availability of various spectroscopic data for **Monolinuron** is noted. This information is crucial for the structural elucidation and quantification of the compound.

Spectroscopic Technique	Availability
Infrared (IR) Spectroscopy	Data reported
Ultraviolet (UV) Spectroscopy	Data reported
Nuclear Magnetic Resonance (NMR) Spectroscopy	Proton NMR data reported
Mass Spectrometry (MS)	Electron ionization mass spectra available in databases like NIST WebBook.[7] High-resolution mass spectrometry data is also available.[9]

Mechanism of Action

Monolinuron exerts its herbicidal activity by inhibiting photosynthesis in target plants.[1][2] Specifically, it acts as a photosystem II (PSII) inhibitor.[1][10] The molecule binds to the D1 protein of the PSII complex, disrupting the electron transport chain and blocking the conversion of light energy into chemical energy, which ultimately leads to the death of the weed.[1]

The following diagram illustrates the simplified signaling pathway of **Monolinuron**'s inhibitory action on photosystem II.



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Caption: Mechanism of action of **Monolinuron**.

Experimental Protocols

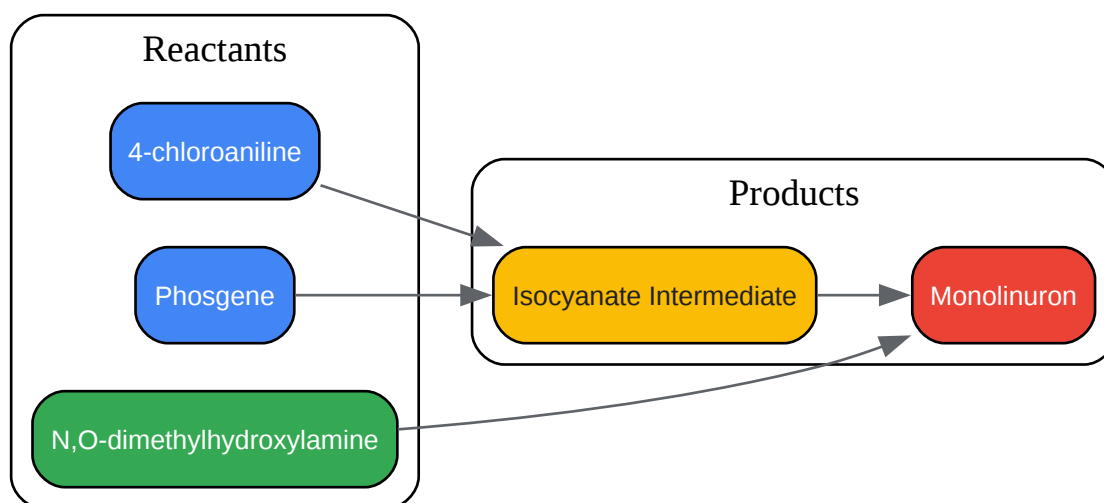
Industrial Synthesis

The industrial synthesis of **Monolinuron** generally involves a multi-step process.[3] While specific proprietary details may vary, a general outline of the synthesis is as follows:

- **Starting Material:** The synthesis typically begins with 4-chloroaniline.
- **Urea Formation:** 4-chloroaniline is reacted with phosgene (or a phosgene equivalent) to form an isocyanate intermediate.
- **Reaction with N,O-dimethylhydroxylamine:** The isocyanate intermediate is then reacted with N,O-dimethylhydroxylamine to yield **Monolinuron**.

An alternative described method involves the reaction of 4-chlorophenyl isocyanate with N,O-dimethylhydroxylamine.

The following workflow visualizes the general synthetic approach.



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Caption: General synthesis workflow for **Monolinuron**.

Analytical Methods

Various analytical methods have been developed for the detection and quantification of **Monolinuron** in different matrices, such as soil, water, and agricultural products.

1. High-Performance Liquid Chromatography (HPLC)

- Principle: HPLC is a widely used technique for the separation and quantification of **Monolinuron**.
- Methodology:
 - Extraction: Samples are typically extracted with an organic solvent like methanol or acetone.
 - Cleanup: The extract may be cleaned up using solid-phase extraction (SPE) to remove interfering substances.
 - Separation: A C18 column is commonly used for separation with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.
 - Detection: UV detection at a wavelength of around 245 nm is typically employed for quantification.

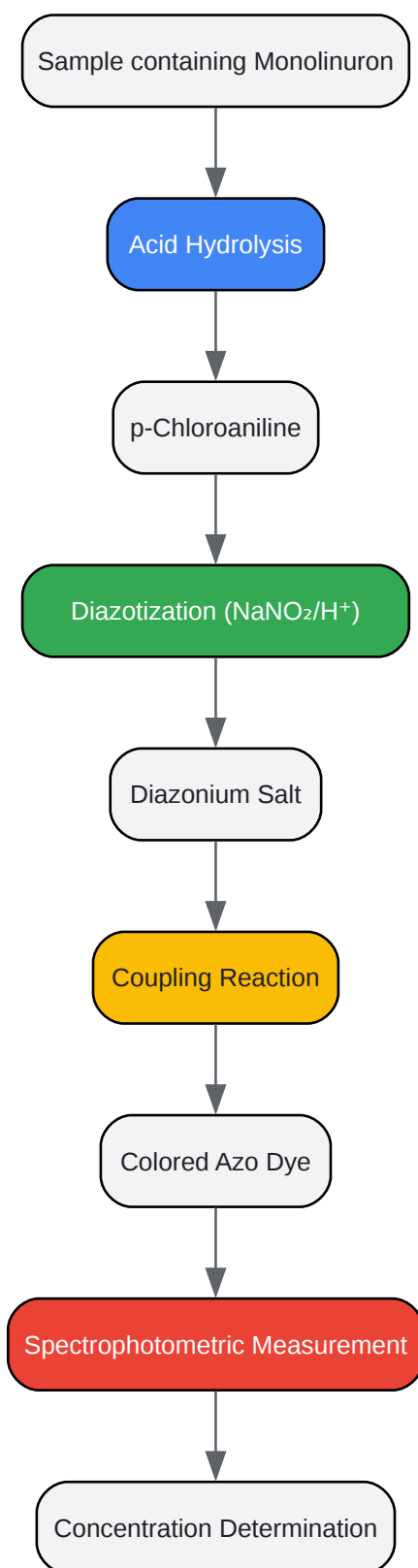
2. Gas Chromatography (GC)

- Principle: GC can be used for the analysis of **Monolinuron**, often coupled with a selective detector.
- Methodology:
 - Extraction and Cleanup: Similar to HPLC, samples are extracted and cleaned up.
 - Derivatization: In some cases, derivatization may be necessary to improve the volatility and thermal stability of **Monolinuron** for GC analysis.
 - Separation: A capillary column with a suitable stationary phase is used for separation.
 - Detection: A nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) can be used for sensitive and selective detection.^[11] A direct GC-NPD method has been developed for the determination of **monolinuron** in potato samples.^[11]

3. Colorimetric Method

- Principle: This method is based on the hydrolysis of **Monolinuron** to p-chloroaniline, which is then diazotized and coupled with a chromogenic agent to form a colored compound that can be measured spectrophotometrically.[\[12\]](#)
- Methodology:
 - Hydrolysis: The sample containing **Monolinuron** is hydrolyzed with an acid (e.g., hydrochloric acid) to yield p-chloroaniline.[\[12\]](#)
 - Diazotization: The resulting p-chloroaniline is treated with sodium nitrite in an acidic medium to form a diazonium salt.[\[12\]](#)
 - Coupling: The diazonium salt is then coupled with a suitable coupling agent, such as N-(1-naphthyl)ethylenediamine, to produce a stable, colored azo dye.[\[12\]](#)
 - Measurement: The absorbance of the colored solution is measured at its maximum wavelength using a spectrophotometer, and the concentration of **Monolinuron** is determined from a calibration curve.[\[12\]](#)

The following diagram outlines the logical workflow for the colorimetric determination of **Monolinuron**.



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Caption: Workflow for colorimetric analysis.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure, formula, physicochemical properties, mechanism of action, and analytical methodologies for **Monolinuron**. The presented data, tables, and diagrams are intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields. The detailed information on experimental protocols offers a foundation for the practical application of this knowledge in a laboratory setting.

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